N-(2-methoxy-5-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
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Overview
Description
N-(2-METHOXY-5-METHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps might include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the pyrrolidine moiety via amide bond formation.
- Methoxylation and methylation of the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXY-5-METHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-METHOXY-5-METHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules could be of particular interest.
Medicine
In medicine, N-(2-METHOXY-5-METHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE could be investigated as a potential therapeutic agent. Its mechanism of action, pharmacokinetics, and toxicity would be key areas of research.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinoline derivatives or compounds with similar functional groups. Examples could be:
- 2-Methylquinoline
- 4-Pyrrolidinylquinoline
- N-Methoxyphenylacetamide
Uniqueness
The uniqueness of N-(2-METHOXY-5-METHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE lies in its specific combination of functional groups and its potential biological activities. Its methoxy and methyl groups, along with the pyrrolidine and quinoline moieties, might confer unique properties that distinguish it from other compounds.
Properties
Molecular Formula |
C24H25N3O4 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C24H25N3O4/c1-16-9-10-21(31-2)19(13-16)25-22(28)15-27-20-8-4-3-7-17(20)18(14-23(27)29)24(30)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3,(H,25,28) |
InChI Key |
BDOKKURSQLFJPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4 |
Origin of Product |
United States |
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